

An In-depth Technical Guide to the Historical Synthesis of Tetrachloropropene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrachloropropene

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This technical guide provides a comprehensive overview of the historical methods for the synthesis of various **tetrachloropropene** isomers. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details key synthetic pathways, experimental protocols, and quantitative data, presented in a structured format for clarity and comparative analysis.

Introduction

Tetrachloropropenes are important chemical intermediates, notably in the production of pesticides and as precursors to hydrofluoroolefins (HFOs), which are used as refrigerants with low global warming potential. The synthesis of specific isomers, such as 1,1,2,3-**tetrachloropropene** (HCC-1230xa), has been the subject of considerable industrial research. Historically, the primary methods for producing **tetrachloropropenes** have revolved around the chlorination and dehydrochlorination of C3 hydrocarbon feedstocks. This guide focuses on the multi-step synthesis starting from ethylene and carbon tetrachloride, a common historical route.

Core Synthetic Pathways

The most well-documented historical methods for synthesizing 1,1,2,3-**tetrachloropropene** originate from the reaction of ethylene ($\text{CH}_2=\text{CH}_2$) with carbon tetrachloride (CCl_4). These multi-step processes involve a series of reactions including addition, dehydrochlorination, chlorination, and isomerization.

A prevalent historical pathway can be summarized in the following five steps[1]:

- Telomerization: Reaction of ethylene with carbon tetrachloride to produce 1,1,1,3-tetrachloropropane (HCC-250fb).
- First Dehydrochlorination: Conversion of 1,1,1,3-tetrachloropropane to a mixture of 1,1,3-trichloropropene (HCC-1240za) and 3,3,3-trichloropropene (HCC-1240zf).
- Chlorination: Reaction of the trichloropropene mixture with chlorine to form 1,1,1,2,3-pentachloropropane (HCC-240db).
- Second Dehydrochlorination: Conversion of 1,1,1,2,3-pentachloropropane to a mixture of 1,1,2,3-**tetrachloropropene** (HCC-1230xa) and 2,3,3,3-**tetrachloropropene** (HCC-1230xf).
- Isomerization: Conversion of 2,3,3,3-**tetrachloropropene** to the desired 1,1,2,3-**tetrachloropropene**.

Recent advancements have focused on streamlining this process, for instance, by combining the chlorination and subsequent dehydrochlorination steps into a single reactor system[2].

Experimental Protocols and Data

The following sections provide detailed experimental methodologies and quantitative data for the key reactions in the historical synthesis of **tetrachloropropene**.

Method 1: Multi-Step Synthesis of 1,1,2,3-Tetrachloropropene

This method follows the five-step pathway outlined above, starting from ethylene and carbon tetrachloride.

Step 1: Synthesis of 1,1,1,3-Tetrachloropropane (HCC-250fb)

- Reaction: $\text{CCl}_4 + \text{CH}_2=\text{CH}_2 \rightarrow \text{CCl}_3\text{CH}_2\text{CH}_2\text{Cl}$
- Experimental Protocol: Ethylene is reacted with carbon tetrachloride in the liquid phase. The reaction is catalyzed by a system comprising a source of metallic iron (activator) and a promoter, typically an organic phosphite or phosphate compound such as triethyl phosphate

or tributyl phosphate[1][3]. Ferric chloride may also be present or generated in situ[4]. The reaction is carried out with agitation[5].

- Quantitative Data:

Parameter	Value	Reference
Temperature	50°C to 150°C (preferably 70°C to 130°C)	[3][4]
Ethylene Pressure	1 x 10 ⁵ Pa to 14 x 10 ⁵ Pa (gauge)	[3]
CCl ₄ to Ethylene Mole Ratio	0.02:1 to 50:1 (preferably 1:1 to 3:1)	[5]
Residence Time	0.01 to 24 hours (preferably 1 to 12 hours)	[5]
Selectivity for HCC-250fb	95%	[5]
CCl ₄ Conversion (single-pass)	70%	[5]

Step 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane

- Reaction: $\text{CCl}_3\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{CCl}_2=\text{CHCH}_2\text{Cl} + \text{CCl}_3\text{CH}=\text{CH}_2 + \text{HCl}$
- Experimental Protocol: The 1,1,1,3-tetrachloropropane is dehydrochlorinated in a liquid phase reactor. This can be achieved by adding a caustic solution (e.g., NaOH) in the presence of a phase transfer catalyst[3][4]. Alternatively, a Lewis acid catalyst such as ferric chloride can be used, often in a reactive distillation column to continuously remove the products and HCl[1][5].
- Quantitative Data:

Parameter	Value	Reference
Temperature (Caustic)	40°C to 80°C (preferably 50°C to 75°C)	[3][4]
Temperature (Catalytic)	80°C to 130°C (preferably 100°C to 120°C)	[1][5]
Pressure (Catalytic)	7 kPa to 100 kPa	[1]
Catalyst Ratio (FeCl ₃ /HCC-250fb)	50 to 5000 ppmw	[1][5]
Residence Time (Catalytic)	0.5 to 8 hours	[1][5]

Step 3: Chlorination of Trichloropropenes

- Reaction: $\text{CCl}_2=\text{CHCH}_2\text{Cl} / \text{CCl}_3\text{CH}=\text{CH}_2 + \text{Cl}_2 \rightarrow \text{CCl}_3\text{CHClCH}_2\text{Cl}$
- Experimental Protocol: The mixture of trichloropropene isomers from the previous step is reacted with chlorine gas to produce 1,1,1,2,3-pentachloropropane (HCC-240db)[1][5]. This step is typically a straightforward chlorination reaction.
- Quantitative Data: Specific quantitative data for this step is not detailed in the provided search results, but it is a standard addition reaction.

Step 4: Dehydrochlorination of 1,1,1,2,3-Pentachloropropane

- Reaction: $\text{CCl}_3\text{CHClCH}_2\text{Cl} \rightarrow \text{CCl}_2=\text{CClCH}_2\text{Cl} + \text{CCl}_3\text{CCl}=\text{CH}_2 + \text{HCl}$
- Experimental Protocol: The 1,1,1,2,3-pentachloropropane is dehydrochlorinated, often in a reactor containing a base (caustic solution) or a dehydrochlorination catalyst like ferric chloride, to yield a mixture of 1,1,2,3-**tetrachloropropene** and 2,3,3,3-**tetrachloropropene**[1][4][5]. The reaction can be performed in a 1000 ml reactor equipped with an agitator, distillation column, and condenser[1][5].
- Quantitative Data:

Parameter	Value	Reference
Temperature	120°C	[1][5]
Pressure	20 kPa (150 mm Hg)	[1][5]
Catalyst	Anhydrous FeCl ₃	[1][5]

Step 5: Isomerization of 2,3,3,3-Tetrachloropropene

- Reaction: $\text{CCl}_3\text{CCl}=\text{CH}_2 \rightarrow \text{CCl}_2=\text{CClCH}_2\text{Cl}$
- Experimental Protocol: The mixture of **tetrachloropropenes** is treated with a Lewis acid catalyst, typically anhydrous ferric chloride, to facilitate the allylic rearrangement of 2,3,3,3-**tetrachloropropene** to the more stable 1,1,2,3-**tetrachloropropene**[1][3][5].
- Quantitative Data: This step is often carried out to drive the equilibrium towards the desired product. Haszeldine reported a thermal isomerization at 180°C yielding 45% of 1,1,2,3-**tetrachloropropene**[4].

Method 2: Synthesis of 1,1,3,3-Tetrachloropropene

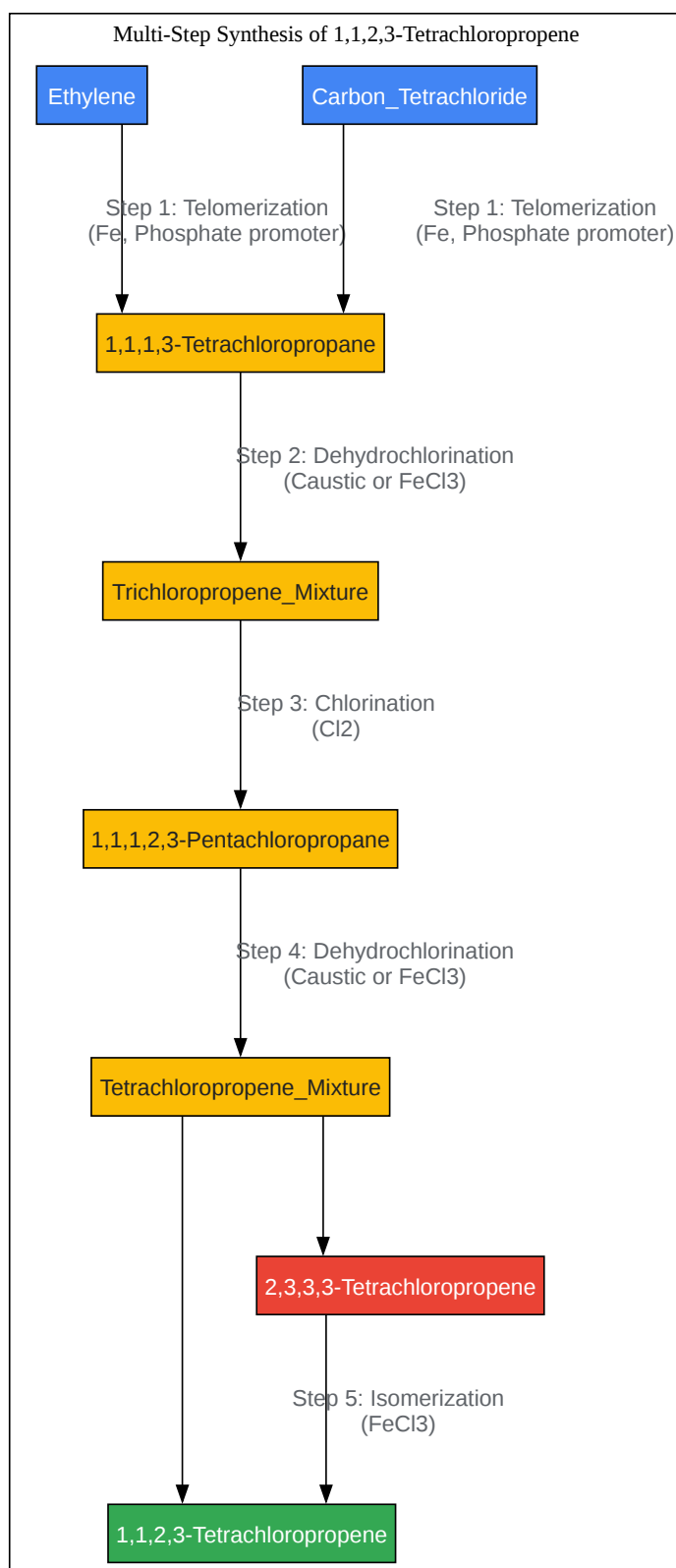
- Reaction: Dehydrochlorination of 1,1,1,3,3-pentachloropropane.
- Experimental Protocol: 1,1,1,3,3-pentachloropropane is placed in a jacketed glass reactor with a reflux condenser under an inert nitrogen atmosphere. Anhydrous ferric chloride is introduced as the catalyst, and the mixture is stirred[6].
- Quantitative Data:

Parameter	Value	Reference
Reactant Purity	99.6% (1,1,1,3,3-pentachloropropane)	[6]
Stirring Speed	800 rpm	[6]
Catalyst	Anhydrous Ferric Chloride	[6]

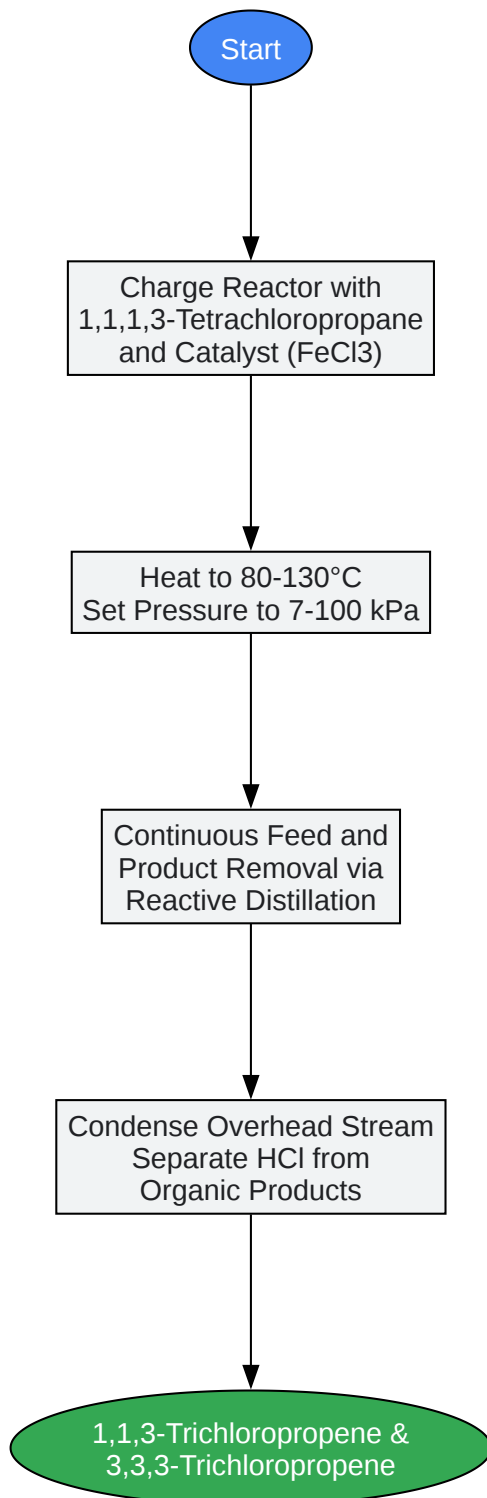
Visualizations

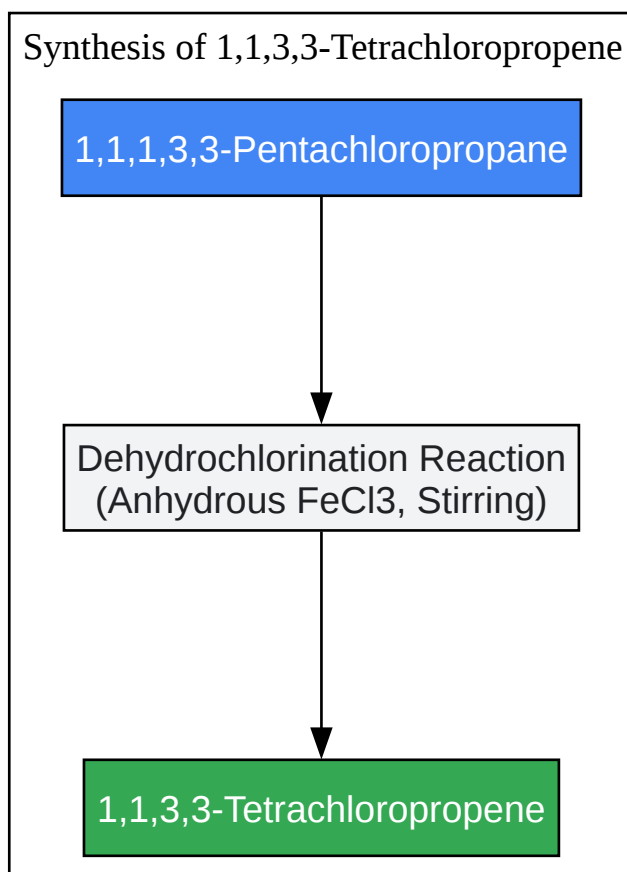
Signaling Pathways and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.



Experimental Workflow for 1,1,1,3-Tetrachloropropane Dehydrochlorination





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Historical Synthesis of Tetrachloropropene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083866#historical-methods-for-the-synthesis-of-tetrachloropropene]

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